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Compound of Interest

Compound Name: 2-Propylsulfanylpyrimidine

Cat. No.: B7458695

Abstract: Ticagrelor is a critical antiplatelet agent used in the management of acute coronary
syndromes. Its complex stereochemistry and multi-step synthesis present significant
challenges for large-scale, cost-effective, and safe manufacturing. The quality and availability
of key intermediates are paramount to the successful production of the final active
pharmaceutical ingredient (API). This document provides a detailed guide to the scalable
synthesis of two pivotal Ticagrelor intermediates: (1R,2S)-2-(3,4-
difluorophenyl)cyclopropanamine and 2-(((3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-
4H-cyclopenta-1,3-dioxol-4-yl)oxy)ethanol. We will explore optimized, plant-friendly protocols,
explain the causality behind strategic synthetic choices, and detail in-process controls
necessary for ensuring a robust and reproducible manufacturing process.

Introduction to Ticagrelor Synthesis

Ticagrelor, marketed as Brilinta®, is a member of the cyclo-pentyl-triazolo-pyrimidine (CPTP)
chemical class and the first orally active, reversible P2Y12 receptor antagonist.[1] Unlike
clopidogrel, it does not require metabolic activation, which leads to a faster and more
consistent onset of action.[1] The therapeutic efficacy of Ticagrelor is intrinsically linked to its
specific molecular structure, particularly its precise stereochemistry, which is fundamental to its
ability to inhibit P2Y12 receptors and prevent platelet aggregation.[2]

The synthesis of Ticagrelor is a convergent process, relying on the efficient preparation of
several key fragments that are later combined to form the final molecule.[1] The industrial
production of Ticagrelor demands synthetic routes that are not only high-yielding but also safe,
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environmentally conscious, and economically viable. Early synthetic methods often involved
hazardous reagents (e.g., isoamyl nitrite, n-BuLi), pyrophoric materials, and purification by
column chromatography, which are not ideal for large-scale production.[3][4]

This guide focuses on scalable and optimized processes for the synthesis of the crucial
cyclopropylamine and cyclopentane core intermediates, which are often the most complex and
costly components of the overall synthesis.

Overview of the Convergent Synthetic Strategy

A convergent synthesis approach is favored for complex molecules like Ticagrelor as it
maximizes efficiency and overall yield. The strategy involves synthesizing the main structural
fragments independently and then coupling them together in the final stages.

The key intermediates for Ticagrelor synthesis are:

e Intermediate A: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which provides the key
side chain responsible for receptor interaction.

» Intermediate B: 2-(((3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-
dioxol-4-yl)oxy)ethanol, the stereochemically rich cyclopentane core.

» Intermediate C: A pyrimidine derivative, such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine,
which serves as the foundation for the triazolopyrimidine heterocyclic system.[5]

The overall workflow involves the initial condensation of Intermediates B and C, followed by
diazotization to form the triazole ring, and a final coupling with Intermediate A.
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High-level overview of the convergent synthesis route for Ticagrelor.

Synthesis of Intermediate A: (1R,2S)-2-(3,4-
difluorophenyl)cyclopropanamine

This chiral amine is a critical component of Ticagrelor. As an oily substance, it is often
converted into a stable, crystalline salt, such as the D-mandelate or hydrochloride salt, to
facilitate purification, handling, and quality control.[6]
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Rationale for Synthetic Route Selection

Several routes have been reported for the synthesis of this intermediate. Early methods often
relied on a Curtius rearrangement, which involves potentially explosive azide reagents, making
it less suitable for large-scale industrial production.[7] Alternative routes via Hofmann
degradation have also been explored.[6] The chosen protocol focuses on a more robust and
safer pathway that provides excellent stereochemical control. The synthesis often begins with a
cyclopropanation reaction, followed by resolution or asymmetric synthesis to establish the
desired (1R, 2S) stereochemistry.

Detailed Protocol: Synthesis via Hofmann Degradation
of a Cyclopropanecarboxamide

This protocol outlines a common and scalable approach.
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Workflow for the synthesis of Intermediate A.
Step 1: Synthesis of Ethyl 2-(3,4-difluorophenyl)cyclopropane-1-carboxylate

» To a solution of 3,4-difluorostyrene in a suitable solvent (e.g., toluene), add a catalytic
amount of a rhodium or copper catalyst.
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o Slowly add ethyl diazoacetate at a controlled temperature (e.g., 25-30 °C). The diazoacetate
is highly reactive and its addition rate is critical for safety and selectivity.

« Stir the reaction mixture until the starting material is consumed, as monitored by GC or TLC.

e Work up the reaction by filtering the catalyst and concentrating the solvent to yield the crude
cyclopropane ester as a mixture of cis/trans isomers.

Step 2: Hydrolysis to 2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid

o Dissolve the crude ester in a mixture of an alcohol (e.g., ethanol) and water.

e Add a base, such as sodium hydroxide (NaOH), and heat the mixture to reflux.
e Monitor the reaction by HPLC until hydrolysis is complete.

e Cool the mixture, acidify with an acid like hydrochloric acid (HCI) to pH 2-3, and extract the
product with a suitable organic solvent (e.g., ethyl acetate).

o Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the
carboxylic acid.

Step 3: Amide Formation
» Dissolve the carboxylic acid in a solvent like dichloromethane (DCM).

e Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the acid chloride in
situ.

 In a separate vessel, prepare a solution of aqueous ammonia.

e Slowly add the acid chloride solution to the ammonia solution at a low temperature (0-5 °C)
to form the amide.

« Filter the resulting solid, wash with water, and dry to obtain 2-(3,4-
difluorophenyl)cyclopropane-1-carboxamide.

Step 4: Hofmann Degradation
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e Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or
bleach to a cold aqueous solution of NaOH.

» Add the cyclopropanecarboxamide to the cold hypohalite solution.

« Slowly warm the reaction mixture and maintain the temperature (e.g., 50-70 °C) until the
reaction is complete. This rearrangement is exothermic and requires careful temperature
control.

e Cool the mixture and extract the oily product, (1R,2S)-2-(3,4-
difluorophenyl)cyclopropanamine, with a solvent like toluene.

Step 5: Chiral Resolution and Salt Formation
¢ Dissolve the crude amine in a suitable solvent, such as isopropanol.
e Add a solution of D-mandelic acid in the same solvent.

 Stir the mixture to allow the diastereomeric salt to crystallize. The desired (1R,2S)-amine will
preferentially form an insoluble salt with the D-mandelic acid.

« Filter the solid, wash with cold solvent, and dry to yield (1R,2S)-2-(3,4-
difluorophenyl)cyclopropylamine D-mandelate with high diastereomeric purity.[6]

Parameter Value/Condition Purpose

_ _ Hofmann rearrangement to
Step 4 Reactants Amide, NaOH, Bromine/NaOCI ) ]
convert amide to amine.

0 °C initially, then warm to 50- Critical for controlling the
Step 4 Temp. Control _ _
70 °C exothermic reaction.

. ] ) Forms a diastereomeric salt for
Step 5 Resolving Agent D-Mandelic Acid ) )
chiral resolution.

) ) >99.0% (diastereomeric Ensures high stereochemical
Final Purity (Salt) . '
excess) purity for the final API.
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Synthesis of Intermediate B: The Cyclopentane Core

The synthesis of 2-(((3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-
dioxol-4-yl)oxy)ethanol is crucial as it sets four stereocenters of the final drug.[8] The synthesis
often starts from a chiral precursor to ensure the correct stereochemistry. The diol is protected
as an acetonide, which is removed in the final step of the Ticagrelor synthesis.

Detailed Protocol

A scalable synthesis can start from (1R,2R,3S,4S)-rel-1,2:3,4-diepoxycyclopentane, which
allows for sequential and stereocontrolled introduction of the required functional groups.[9]

(1R,2R,3S,4S)-rel-
1,2:3,4-diepoxycyclopentane

Step 1: First Epoxide Opening
(with 2-hydroxyethanol nucleophile)

'

Step 2: Second Epoxide Opening
(with an amine source, e.g., NaN3 then reduction)

i

(Step 3: Acetonide ProtectiorD

Step 4: Chiral Resolution
(with L-tartaric acid)

Intermediate B Salt

(L-tartrate salt)

Click to download full resolution via product page
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Workflow for the synthesis of Intermediate B.

Step 1: Ring Opening with 2-(Benzyloxy)ethanol
o Dissolve the diepoxycyclopentane in a suitable solvent.

o React with the sodium salt of 2-(benzyloxy)ethanol (prepared from 2-(benzyloxy)ethanol and
a base like sodium hydride). This first nucleophilic attack opens one epoxide ring.

o Work up the reaction to isolate the mono-opened product.
Step 2: Second Epoxide Opening and Amine Introduction
» Dissolve the product from Step 1 in a polar aprotic solvent (e.g., DMF).

e Add sodium azide (NaNs) and heat the mixture to open the second epoxide ring, introducing
an azide group. Caution: Sodium azide is highly toxic and potentially explosive.

» After the reaction is complete, perform a reduction of the azide to an amine. A common
method is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. This
step also removes the benzyl protecting group.

Step 3: Acetonide Protection

Dissolve the resulting amino-triol in a solvent like acetone.

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and 2,2-
dimethoxypropane.

Stir at room temperature until the diol is protected as an acetonide, which can be monitored
by TLC or HPLC.

Neutralize the acid, filter, and concentrate to obtain the crude protected amine.
Step 4: Chiral Resolution
 Dissolve the crude product in a solvent like ethanol.

e Add a solution of L-tartaric acid to form the diastereomeric salt.[8]
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e The desired (3aR,4S,6R,6aS) isomer's tartrate salt will selectively precipitate.

 Filter the solid, wash with cold ethanol, and dry to yield the highly pure L-tartrate salt of
Intermediate B.[10]

Parameter Value/Condition Purpose

Introduces the amine

Step 2 Reagents NaNs, then H2/Pd-C ] ) ]
functionality stereoselectively.
_ Protects the cis-diol to prevent
Step 3 Protection Acetone, 2,2-DMP, p-TSA ] )
side reactions later.
) ) ) Isolates the single, correct
Step 4 Resolution L-Tartaric Acid ] )
diastereomer required.
>99.5% (diastereomeric Critical for the purity of the final

Final Purity (Salt) )
excess) Ticagrelor API.

Assembly, Purification, and Scalability

With the key intermediates in hand, the final assembly can proceed. An improved and scalable
process involves the condensation of the pyrimidine amine (Intermediate C) with the
cyclopentyl derivative (Intermediate B).[3]

A significant improvement in the subsequent diazotization step is the use of a solid-supported
nitrite reagent, such as "Resin-NO2", which is prepared from an anion-exchange resin and
sodium nitrite. This heterogeneous reagent is safer than using soluble nitrites in acidic solutions
(which can generate toxic NOx gases) and simplifies workup, as the resin can be removed by
simple filtration.[3]

After the triazole ring is formed, the final coupling with the cyclopropylamine (Intermediate A) is
performed, followed by acidic deprotection of the acetonide group to yield Ticagrelor.[3]

Large-Scale Purification

For commercial manufacturing, purification by column chromatography is generally avoided.
The final Ticagrelor API is typically purified via recrystallization. A mixture of solvents like
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methanol/water or acetonitrile/toluene can be used to achieve high purity (>99.8%), effectively
removing process-related impurities to meet ICH guidelines.[11][12][13]

Stage Yield Purity (HPLC) Key Optimization
) ~50-60% (over 5 Efficient chiral
Intermediate A (Salt) >99.0% de )
steps) resolution.
] ~40-50% (over 4 Stereocontrolled
Intermediate B (Salt) >99.5% de ) )
steps) epoxide openings.

Recrystallization

] ] ~65-75% (from final instead of
Final Ticagrelor API ) >99.8%
coupling) chromatography.[3]
[12]

Conclusion

The scalable synthesis of Ticagrelor is highly dependent on the development of robust, safe,
and cost-effective processes for its key intermediates. By selecting synthetic routes that avoid
hazardous reagents, implementing careful control over reaction conditions, and utilizing
scalable purification techniques like salt formation and recrystallization, high-purity
intermediates can be manufactured reliably. The protocols outlined in this application note
provide a framework for researchers and drug development professionals to produce the
critical building blocks of Ticagrelor, paving the way for efficient and safe large-scale production
of this life-saving medication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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